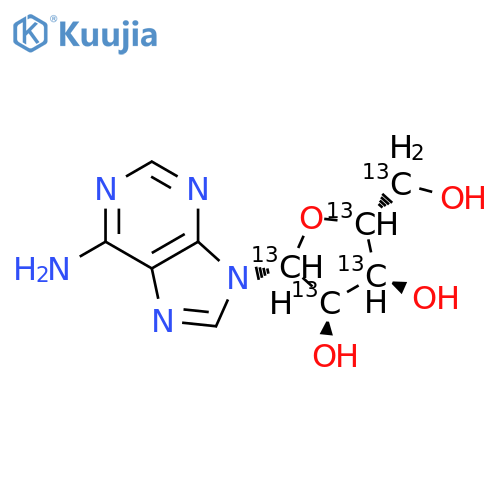Cas no 159496-13-6 (Adenosine-)

Adenosine- 化学的及び物理的性質
名前と識別子
-
- [1',2',3',4',5'-13C5]adenosine
- Adenosine-13C5
- ADENOSINE-13C5,WHITE SOLID
- D-[ribose-13C5]-adenosine
- Adenosine 13C5
- Myocol-13C5
- Boniton-13C5
- Adrekar-13C5
- Adenocor-13C5
- NSC 7652-13C5
- Adenocard-13C5
- Adenoscan-13C5
- Adenogesic-13C5
- D-Adenosine-13C5
- Adenosine-
- 1-(6-AMino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranose-13C5
- 9-β-D-Ribofuranosyl-9H-purin-6-aMine-13C5
- 9-β-D-Ribofuranosyladenine-13C5
- Adenine Riboside-13C5
-
- インチ: 1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1
- InChIKey: OIRDTQYFTABQOQ-ANYWVTQQSA-N
- ほほえんだ: O[13CH2][13C@H]1O[13C@@H](N2C3=C(C(=NC=N3)N)N=C2)[13C@H](O)[13C@@H]1O
計算された属性
- せいみつぶんしりょう: 272.11400
じっけんとくせい
- ゆうかいてん: 233-235°C (dec.)
- ようかいど: DMSO(轻微)、甲醇(轻微、超声处理)、水(轻微、超声处理)
- PSA: 139.54000
- LogP: -1.39880
Adenosine- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Omicron Biochemicals | NUC-005-0.050g |
[1',2',3',4',5'-13C5]adenosine |
159496-13-6 | 0.050g |
$545 | 2025-02-19 | ||
| Omicron Biochemicals | NUC-005-0.25g |
[1',2',3',4',5'-13C5]adenosine |
159496-13-6 | 0.25g |
$1960 | 2025-02-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478892-2.5mg |
Adenosine-13C5, |
159496-13-6 | 2.5mg |
¥2106.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478892A-25mg |
Adenosine-13C5, |
159496-13-6 | 25mg |
¥3008.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478892-2.5 mg |
Adenosine-13C5, |
159496-13-6 | 2.5 mg |
¥2,106.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478892A-25 mg |
Adenosine-13C5, |
159496-13-6 | 25mg |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478892C-250 mg |
Adenosine-13C5, |
159496-13-6 | 250MG |
¥14,440.00 | 2023-07-11 | ||
| TRC | A280402-2.5mg |
Adenosine-13C5 |
159496-13-6 | 2.5mg |
$ 198.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478892C-250mg |
Adenosine-13C5, |
159496-13-6 | 250mg |
¥14440.00 | 2023-09-05 | ||
| A2B Chem LLC | AE84795-100mg |
Adenosine-13C5 |
159496-13-6 | 99 | 100mg |
$1108.00 | 2024-04-20 |
Adenosine- 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Adenosine-に関する追加情報
Adenosine (CAS No. 159496-13-6): A Comprehensive Overview
Adenosine (CAS No. 159496-13-6) is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. Composed of adenine and ribose, adenosine is a fundamental component of adenosine triphosphate (ATP), the primary energy currency in cells. Its diverse functions and therapeutic potential have made it a subject of extensive research in the fields of pharmacology, biochemistry, and medicine.
One of the key roles of adenosine is its involvement in the regulation of cardiovascular function. It acts as a vasodilator, helping to relax blood vessels and increase blood flow. This property has been harnessed in the treatment of certain cardiovascular conditions, such as angina pectoris and myocardial infarction. Recent studies have also explored its potential in managing arrhythmias, particularly atrial fibrillation, where adenosine's ability to slow down heart rate can be beneficial.
In the central nervous system, adenosine serves as a neuromodulator, influencing neurotransmitter release and synaptic activity. It has been implicated in the regulation of sleep-wake cycles and has been shown to have neuroprotective effects. Research has demonstrated that adenosine can reduce neuronal damage following ischemic events, making it a promising candidate for neuroprotective therapies.
The anti-inflammatory properties of adenosine have also garnered significant attention. Studies have shown that adenosine can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. This dual action makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.
In the context of cancer research, adenosine has been investigated for its role in tumor microenvironments. It has been found to influence tumor growth and metastasis by modulating immune cell function and angiogenesis. Understanding these mechanisms could lead to new strategies for cancer therapy that target adenosine signaling pathways.
The therapeutic applications of adenosine extend beyond its natural form. Adenosine analogs and receptor agonists have been developed to enhance or mimic its effects. For instance, drugs like dipyridamole and regadenoson are used in cardiac stress testing to induce vasodilation and assess coronary artery disease. These analogs offer improved pharmacokinetic properties and reduced side effects compared to native adenosine.
In addition to its therapeutic uses, adenosine is also an important tool in scientific research. Its role in cellular metabolism and signaling pathways makes it a valuable model compound for studying various biological processes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze adenosine levels in biological samples, providing insights into disease mechanisms and drug efficacy.
The safety profile of adenosine is generally favorable when used under medical supervision. However, like any pharmacological agent, it can cause side effects such as flushing, chest pain, and shortness of breath. These effects are typically transient and can be managed with appropriate dosing and monitoring.
In conclusion, adenosine (CAS No. 159496-13-6) is a multifaceted molecule with significant implications for both basic science and clinical practice. Its wide-ranging biological activities make it an essential component in the development of new therapies for cardiovascular diseases, neurological disorders, inflammatory conditions, and cancer. Ongoing research continues to uncover new facets of adenosine's role in health and disease, further solidifying its importance in the field of biomedical science.
159496-13-6 (Adenosine-) 関連製品
- 73-03-0(Cordycepin)
- 7387-57-7(2’,3’,5’-Tri-O-acetyladenosine)
- 16373-93-6(2'-deoxy-adenosine;hydrate)
- 4097-22-7(2',3'-Dideoxyadenosine)
- 146-78-1(2-Fluoroadenosine)
- 362-75-4([(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol)
- 2096-10-8(2-Amino Adenosine)
- 21679-14-1(Fludarabine)
- 58-61-7(Adenosine)
- 958-09-8(Deoxyadenosine)
